VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT
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Overview
Description
Vancomycin hydrochloride plant cell culture is a glycopeptide antibiotic derived from the bacterium Streptomyces orientalis. It is primarily used to inhibit the synthesis of bacterial cell walls, making it effective against Gram-positive bacteria . This compound is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The fermentation process is optimized by controlling pH and dissolved oxygen tension (DOT) to achieve high yields . The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of vancomycin hydrochloride involves scaling up the fermentation process from laboratory to pilot and plant scales . Key factors such as pH, DOT, and impeller tip velocity are carefully controlled to ensure consistent production across different scales .
Chemical Reactions Analysis
Types of Reactions
Vancomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial activity.
Substitution: Substitution reactions can occur at various functional groups within the vancomycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various degradation products and modified glycopeptides, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Vancomycin hydrochloride plant cell culture has a wide range of scientific research applications:
Mechanism of Action
Vancomycin hydrochloride exerts its antibacterial effects by inhibiting cell wall biosynthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix . This inhibition disrupts cell wall synthesis, leading to bacterial cell death . The primary molecular targets are the peptidoglycan precursors, and the pathway involved is the inhibition of transglycosylation and transpeptidation reactions .
Comparison with Similar Compounds
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in Gram-positive bacteria.
Uniqueness
Vancomycin hydrochloride is unique due to its specific binding to the D-alanyl-D-alanine terminus, which is not a common target for other antibiotics . This specificity makes it particularly effective against resistant bacterial strains .
Properties
CAS No. |
123409-00-7 |
---|---|
Molecular Formula |
C66H257Cl2N9O24 |
Molecular Weight |
1632.7 g/mol |
IUPAC Name |
azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride |
InChI |
InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2 |
InChI Key |
ARNOCQCQWLXLRG-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Origin of Product |
United States |
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